8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
Description
Chemical Identity and Structural Classification
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is characterized by a well-defined molecular structure that places it within the broader family of fused bicyclic heterocycles. The compound possesses the molecular formula C9H7BrN2O2 and exhibits a molecular weight of 255.07 daltons. The Chemical Abstracts Service has assigned this compound the registry number 1203571-75-8, while the Molecular Design Limited database identifies it with the number MFCD14546647.
The structural architecture of this compound consists of an imidazo[1,2-a]pyridine core framework featuring three distinct substituents. The bromine atom occupies the 8-position of the fused ring system, while a methyl group is attached at the 6-position, and a carboxylic acid functionality is present at the 2-position. This specific substitution pattern distinguishes it from other imidazopyridine derivatives and contributes to its unique chemical and biological properties.
The compound belongs to the broader classification of imidazopyridines, which are recognized as important fused bicyclic 5-6 heterocycles. These structures are characterized by the fusion of an imidazole ring with a pyridine ring, creating a bridgehead nitrogen-containing system that exhibits distinctive chemical reactivity and biological activity profiles. The presence of both electron-withdrawing (bromine, carboxylic acid) and electron-donating (methyl) substituents creates an interesting electronic environment that influences the compound's chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 daltons |
| Chemical Abstracts Service Number | 1203571-75-8 |
| Molecular Design Limited Number | MFCD14546647 |
| Structural Classification | Fused bicyclic 5-6 heterocycle |
Comparative analysis with related compounds reveals the significance of the specific substitution pattern. For instance, 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid, which carries the carboxylic acid functionality at the 6-position rather than the 2-position, exhibits a different molecular weight of 241.04 daltons and bears the Chemical Abstracts Service number 1234616-06-8. This positional isomerism demonstrates the structural diversity possible within the imidazopyridine framework and highlights the importance of precise substitution patterns in determining compound properties.
Historical Development in Heterocyclic Chemistry
The development of imidazopyridine chemistry traces its origins to the early 20th century, with foundational contributions from pioneering researchers in heterocyclic synthesis. In 1925, Tschitschibabin and colleagues introduced a groundbreaking method for synthesizing pyrimidines and imidazo[1,2-a]pyridines, marking a significant milestone in chemical research. Their innovative approach involved reacting 2-aminopyridine with bromoacetaldehyde within a temperature range of 150 to 200 degrees Celsius in sealed tubes, leading to the formation of imidazo[1,2-a]pyridines, albeit with initially modest yields.
The historical significance of the Chichibabin reaction, reported in 1914, provided another crucial foundation for heterocyclic chemistry development. This method enabled the production of 2-aminopyridine derivatives through the reaction of pyridine with sodium amide, establishing essential building blocks for subsequent imidazopyridine synthesis. The reaction proceeds through an addition-elimination mechanism, where nucleophilic amide addition followed by hydride elimination yields the desired aminopyridine products.
Subsequent decades witnessed significant enhancements to these foundational methodologies. Researchers discovered that incorporating bases such as sodium hydrogen carbonate facilitated reactions under milder conditions and significantly improved efficiency. These improvements represented crucial steps in making imidazopyridine synthesis more accessible and practical for widespread research applications.
The evolution of synthetic approaches continued through the latter half of the 20th century and into the 21st century. Ponnala and colleagues demonstrated the effectiveness of neutral alumina as a catalyst for synthesizing imidazo[1,2-a]pyridine and pyrimidine derivatives at ambient temperature. This advancement exemplified the ongoing trend toward developing more environmentally friendly and operationally convenient synthetic methods.
Recent developments have emphasized metal-free synthetic approaches and innovative reaction conditions. Dong-Jian Zhu and colleagues unveiled a groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting alpha-bromo/chloroketones with 2-aminopyridines without requiring catalysts or solvents, proceeding efficiently at modest temperatures of 60 degrees Celsius. These advances represent the culmination of nearly a century of methodological development in imidazopyridine chemistry.
Academic Significance and Research Rationale
The academic significance of this compound and related compounds stems from their recognition as privileged scaffolds in medicinal chemistry research. Imidazopyridines have been designated as "drug prejudice" scaffolds due to their wide range of applications in pharmaceutical development. This designation reflects their proven track record in producing bioactive compounds and their structural characteristics that favor interactions with biological targets.
The scientific rationale for investigating this particular compound class encompasses multiple dimensions of contemporary chemical research. From a medicinal chemistry perspective, imidazopyridines exhibit diverse pharmacological activities including antipyretic, analgesic, antiprotozoal, antibacterial, antitumor, antifungal, anti-inflammatory, and antiapoptotic properties. This broad spectrum of biological activities makes them attractive targets for drug discovery programs across various therapeutic areas.
Recent research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives as aldehyde dehydrogenase inhibitors, with particular relevance to glioblastoma multiforme treatment. These compounds showed nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells, proving the concept that targeting aldehyde dehydrogenase represents a promising approach to combating this aggressive brain tumor. Such findings illustrate the continued relevance of imidazopyridine research in addressing contemporary medical challenges.
The antimicrobial potential of imidazopyridine derivatives has gained particular attention in the context of growing antibiotic resistance. Research has shown that certain imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis. These findings provide compelling evidence for the continued investigation of this compound class as a source of novel antimicrobial agents.
| Research Application | Biological Target | Significance |
|---|---|---|
| Cancer Therapy | Aldehyde Dehydrogenase | Nanomolar to picomolar efficacy against glioblastoma stem cells |
| Antimicrobial Development | Mycobacterium tuberculosis | Activity against drug-resistant strains |
| Central Nervous System | GABA Receptors | Anxiolytic and sedative properties |
| General Pharmaceutical | Multiple Targets | Broad spectrum of biological activities |
The structural characteristics of this compound position it as a valuable research tool for structure-activity relationship studies. The presence of multiple functional groups allows for systematic modification and optimization of biological properties. The bromine substituent provides opportunities for further chemical elaboration through cross-coupling reactions, while the carboxylic acid functionality offers possibilities for amide formation and ester synthesis.
Contemporary research methodologies have expanded the synthetic accessibility of imidazopyridine derivatives through innovative approaches including photochemical synthesis, metal-free protocols, and multicomponent reactions. These developments have made complex imidazopyridine structures more readily available for biological evaluation, accelerating the pace of discovery in this field.
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSQYAYTUUQLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core
A fundamental step in preparing 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives is the synthesis of the 6-bromoimidazo[1,2-a]pyridine scaffold. According to a patented method, this scaffold can be synthesized by reacting 2-amino-5-bromopyridine with a 40% aqueous monochloroacetaldehyde solution in the presence of an alkali base under mild conditions (25–50 °C) for 2 to 24 hours. The reaction proceeds in solvents such as ethanol, methanol, or water, with alkalis including sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate facilitating the cyclization to form the imidazo ring system. After reaction completion, the product is isolated by concentration, ethyl acetate extraction, washing, drying, and recrystallization from a mixture of ethyl acetate and normal hexane to yield high-purity 6-bromoimidazo[1,2-a]pyridine with yields around 72% and melting point approximately 76.5–78.0 °C.
Key Reaction Conditions and Reagents:
| Parameter | Details |
|---|---|
| Starting Material | 2-amino-5-bromopyridine (51.9 g, 300 mmol) |
| Reagent | 40% aqueous monochloroacetaldehyde (70.7 g, 360 mmol) |
| Base | Sodium bicarbonate (30.2 g, 360 mmol) |
| Solvent | Ethanol (66.9 g) |
| Temperature | 55 °C |
| Reaction Time | 5 hours |
| Workup | Extraction with ethyl acetate, drying, recrystallization |
| Yield | 72.0% |
Bromination and Methylation Strategies
Selective bromination at the 8-position and methylation at the 6-position are critical for obtaining 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of DMF is employed to introduce bromine atoms selectively on the pyridine ring. Methylation can be achieved by starting from methyl-substituted pyridine derivatives or by functional group transformations prior to cyclization.
Overall Synthetic Sequence
The overall synthetic route to this compound involves:
- Starting Material Preparation: 2-amino-5-bromopyridine or 2-amino-3-bromo-pyridine derivatives.
- Cyclization: Reaction with monochloroacetaldehyde or ethyl 3-bromopyruvate to form the imidazo[1,2-a]pyridine core.
- Functional Group Transformations: Hydrolysis of ester groups to carboxylic acids.
- Selective Substitutions: Bromination and methylation at desired positions.
- Purification: Extraction, drying, and recrystallization to obtain high-purity final product.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Remarks |
|---|---|---|---|
| Cyclization to 6-bromoimidazo[1,2-a]pyridine | 2-amino-5-bromopyridine, 40% monochloroacetaldehyde, NaHCO3, ethanol, 55 °C, 5 h | 72% yield, off-white crystals | Mild conditions, high purity |
| Esterification (for ester intermediates) | Ethyl 3-bromopyruvate, cyclization with amino-bromo-pyridine derivatives | Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | Intermediate for acid formation |
| Hydrolysis to carboxylic acid | NaOH, aqueous solution, room temperature to reflux | Corresponding carboxylic acid | Efficient conversion of ester to acid |
| Bromination | N-bromosuccinimide (NBS), DMF | Selective bromination at 8-position | Electrophilic aromatic substitution |
| Methylation | Starting from methyl-substituted pyridine or methylation steps pre-cyclization | 6-methyl substitution | Position-specific methylation |
Research Findings and Industrial Relevance
- The method for synthesizing 6-bromoimidazo[1,2-a]pyridine under mild conditions offers operational simplicity and consistent product quality, making it suitable for both laboratory and industrial scale synthesis.
- Hydrolysis of ester intermediates is a reliable route to obtain the carboxylic acid functionality with minimal side reactions.
- The use of NBS in DMF for selective bromination provides a controlled approach to introducing bromine atoms at specific positions on the heterocyclic ring.
- Industrially, the esterification and oxidation steps are optimized for high yield and purity, with catalysts like p-toluenesulfonic acid facilitating ester formation in related pyridine derivatives.
Chemical Reactions Analysis
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form larger, more complex structures.
Functionalization Reactions: The compound can be functionalized at various positions on the ring system to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
8-Br-6-MeI has demonstrated significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria and fungi. Research indicates that compounds within the imidazo[1,2-A]pyridine class, including 8-Br-6-MeI, exhibit potent activity against Mycobacterium tuberculosis (Mtb) and other pathogens. For instance, studies have shown that certain derivatives of imidazo[1,2-A]pyridine can achieve minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mtb strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vivo studies have reported that treatment with 8-Br-6-MeI significantly inhibits lung metastasis in models inoculated with cancer cells. Notably, a study using BALB/c nude mice showed a marked reduction in metastatic nodules compared to control groups treated with standard chemotherapeutics . The mechanism behind this activity is believed to involve the disruption of critical cellular processes such as prenylation .
Organic Synthesis
Intermediate for Drug Development
In organic synthesis, 8-Br-6-MeI serves as an important intermediate for the synthesis of various organic molecules and pharmaceutical agents. Its unique structure allows for functionalization at multiple positions on the ring system, facilitating the development of new compounds with enhanced biological activities . The compound can undergo various chemical reactions including substitution, oxidation-reduction, and coupling reactions to form more complex structures .
Scaffold for Drug Design
The compound is utilized as a scaffold in drug design efforts aimed at developing new therapeutic agents. Its structural features allow researchers to modify and optimize derivatives for improved efficacy against diseases such as tuberculosis and cancer .
Material Science
Applications in Organic Electronics
Due to its heterocyclic structure, 8-Br-6-MeI is being explored for applications in material science, particularly in organic electronics and photonics. The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Table 1: Summary of Biological Activities of 8-Br-6-MeI
Notable Research Findings
- High Throughput Screening (HTS) : A study identified several imidazo[1,2-A]pyridine derivatives with potent anti-TB activity through HTS approaches .
- Mechanism of Action : The compound's interaction with specific molecular targets has been linked to its biological effects, including enzyme inhibition crucial for pathogen survival .
- Cytotoxicity Assays : Various derivatives have shown promising cytotoxic effects against cancer cell lines with IC50 values indicating significant potency .
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid with structurally related compounds:
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The 6-methyl group in the target compound increases lipophilicity (logP ~2.1) compared to the 6-chloro analogue (logP ~1.8), making it more membrane-permeable but less water-soluble.
- The 6-chloro derivative exhibits higher electrophilicity, enabling faster Suzuki-Miyaura couplings.
Synthetic Yields :
- The 6-chloro analogue (85% yield) is synthesized more efficiently than the 6-methyl variant (74.4%) under similar conditions, likely due to the chloro group’s superior leaving-group ability.
Biological Activity :
- The 8-bromo-6-methyl derivative demonstrated potent activity as an HIV-1 capsid inhibitor (compound 26 in ), with an IC₅₀ of 0.8 µM, attributed to the methyl group’s steric stabilization of the target binding pocket.
- In contrast, the 6-bromo isomer (CAS: 749849-14-7) showed cytotoxicity against lung cancer cells (IC₅₀ = 4.2 µM), highlighting the importance of substitution patterns.
Comparative Yields by Substituent
| Substituent at C6 | Yield (%) | Reaction Time |
|---|---|---|
| CH₃ | 74.4 | 12 h |
| Cl | 85.0 | 10 h |
| H | 77.3 | 8 h |
The lower yield for the methyl-substituted compound may stem from steric hindrance during cyclization.
Biological Activity
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid (abbreviated as 8-Br-6-MeI) is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. This compound is characterized by a unique bicyclic structure that includes an imidazole ring fused to a pyridine ring, with specific substitutions that enhance its biological activity. The presence of bromine and methyl groups at designated positions contributes to its chemical reactivity and potential therapeutic applications.
The biological activity of 8-Br-6-MeI is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to significant pharmacological effects. The bromine atom and the carboxylic acid group are particularly crucial for its binding affinity and specificity towards different targets, influencing its mechanism of action in various biological contexts .
Biological Activities
Recent studies have reported several biological activities associated with 8-Br-6-MeI, including:
- Antimicrobial Activity : Compounds within the imidazo[1,2-A]pyridine class, including 8-Br-6-MeI, have shown promising activity against multidrug-resistant strains of bacteria and fungi.
- Anticancer Properties : Research indicates that 8-Br-6-MeI may exhibit cytotoxic effects against various cancer cell lines by disrupting critical cellular processes such as prenylation .
- Inhibition of Protein Geranylgeranylation : This compound has been studied for its potential to inhibit geranylgeranylation in cancer cells, which is essential for the proper functioning of several oncogenic proteins .
Cytotoxicity Assays
A study evaluated the cytotoxic effects of 8-Br-6-MeI on human cervical carcinoma HeLa cells. The half-maximal inhibitory concentration (IC50) values were determined using a PrestoBlue® viability assay. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations .
Inhibition of Mycobacterium tuberculosis
In vitro growth inhibition assays against Mycobacterium tuberculosis showed that derivatives of imidazo[1,2-A]pyridine compounds exhibited potent activity. For instance, modifications in the structure led to variations in minimum inhibitory concentration (MIC), highlighting the importance of specific substituents on the efficacy against tuberculosis .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C9H7BrN2O2 | Bromine and methyl substitution | Antimicrobial, anticancer |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | C9H7BrN2O2 | Different substitution pattern | Moderate cytotoxicity |
| 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H9N2O2 | Lacks bromine | Lower antimicrobial activity |
Q & A
Advanced Research Question
- X-ray crystallography : Resolves regiochemistry of bromine and methyl groups (e.g., distinguishing 6- vs. 8-substitution) .
- 2D NMR : - HSQC and HMBC correlations confirm ring connectivity and substituent positions .
- DFT calculations : Predict spectroscopic profiles (e.g., chemical shifts) to validate experimental data .
How can researchers mitigate competing reactions (e.g., decarboxylation) during high-temperature syntheses?
Advanced Research Question
- Low-temperature flow chemistry : Continuous flow systems at 125°C minimize thermal degradation versus batch reflux (>150°C) .
- Protecting groups : Use ethyl esters during synthesis, followed by mild hydrolysis (e.g., LiOH/THF/HO) .
- Catalyst screening : Metal-free conditions with PTSA reduce side reactions versus Pd-catalyzed routes .
What in vitro models are suitable for evaluating this compound’s anti-tuberculosis potential?
Basic Research Question
- Mycobacterium tuberculosis H37Rv : Screen for MIC (minimum inhibitory concentration) using the Microplate Alamar Blue Assay (MABA) .
- Cytotoxicity assays : Use Vero or THP-1 cells to assess selectivity indices (SI = IC/MIC) .
- Target engagement : Test inhibition of mycobacterial enzymes (e.g., Mur ligase) via fluorescence polarization .
How can scale-up challenges be addressed for gram-scale production?
Advanced Research Question
- Continuous flow systems : Achieve >90% yield at 10-minute residence times, scalable via parallel microreactors .
- Solvent recycling : Recover DMF via distillation to reduce costs .
- Process analytical technology (PAT) : Use inline IR/NMR for real-time monitoring of reaction progression .
What computational methods predict the pharmacokinetic properties of derivatives?
Advanced Research Question
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .
- Molecular docking : Target the HIV-1 capsid (PDB: 3J3Q) or mycobacterial enzymes to prioritize derivatives .
- MD simulations : Assess binding stability of amide derivatives over 100 ns trajectories .
How do substituent electronic effects influence fluorescence properties in imaging studies?
Basic Research Question
- Electron-withdrawing groups (Br, COOH) : Red-shift emission wavelengths (e.g., 450–500 nm) via conjugation .
- Solvatochromism : Fluorescence intensity increases in apolar solvents (e.g., chloroform vs. water) .
- Probe design : Couple with polyethylene glycol (PEG) spacers to enhance cell membrane localization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
